molecular formula C16H32O2 B14285534 2-Hexyl-3-hydroxydecanal CAS No. 120051-31-2

2-Hexyl-3-hydroxydecanal

Cat. No.: B14285534
CAS No.: 120051-31-2
M. Wt: 256.42 g/mol
InChI Key: LSHBKDIMAGRTOT-UHFFFAOYSA-N
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Description

2-Hexyl-3-hydroxydecanal is an organic compound with the molecular formula C16H32O2 It is characterized by the presence of a hydroxyl group (-OH) and an aldehyde group (-CHO) on a decane backbone with a hexyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hexyl-3-hydroxydecanal can be synthesized through several methods. One common approach involves the oxidation of 2-hexyl-3-hydroxydecanol using mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. The reaction typically occurs under anhydrous conditions to prevent over-oxidation to the corresponding carboxylic acid.

Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of 2-hexyl-3-decenal, followed by selective oxidation. This method allows for large-scale production with high yield and purity.

Types of Reactions:

    Oxidation: this compound can be further oxidized to 2-hexyl-3-decanoic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can undergo substitution reactions, such as esterification with acyl chlorides or acid anhydrides to form esters.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, PCC, Dess-Martin periodinane.

    Reduction: NaBH4, LiAlH4.

    Substitution: Acyl chlorides, acid anhydrides.

Major Products Formed:

    Oxidation: 2-Hexyl-3-decanoic acid.

    Reduction: 2-Hexyl-3-hydroxydecanol.

    Substitution: Esters of this compound.

Scientific Research Applications

2-Hexyl-3-hydroxydecanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of fragrances, flavors, and as a chemical intermediate in the synthesis of other industrial compounds.

Mechanism of Action

The mechanism of action of 2-Hexyl-3-hydroxydecanal involves its interaction with specific molecular targets and pathways. The hydroxyl and aldehyde groups allow it to participate in hydrogen bonding and nucleophilic addition reactions, which can modulate biological activity. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in inflammatory and microbial processes.

Comparison with Similar Compounds

    2-Hexyl-3-hydroxydecanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    2-Hexyl-3-decenal: Similar structure but with a double bond in the decane chain.

    2-Hexyl-3-hydroxydecanol: Similar structure but with a primary alcohol group instead of an aldehyde.

Uniqueness: 2-Hexyl-3-hydroxydecanal is unique due to the presence of both a hydroxyl and an aldehyde group, which allows it to participate in a wide range of chemical reactions

Properties

CAS No.

120051-31-2

Molecular Formula

C16H32O2

Molecular Weight

256.42 g/mol

IUPAC Name

2-hexyl-3-hydroxydecanal

InChI

InChI=1S/C16H32O2/c1-3-5-7-9-11-13-16(18)15(14-17)12-10-8-6-4-2/h14-16,18H,3-13H2,1-2H3

InChI Key

LSHBKDIMAGRTOT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(C(CCCCCC)C=O)O

Origin of Product

United States

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